molecular formula C15H14O2S B13109209 Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)-

Benzene, 1-(methylsulfonyl)-2-(1-phenylethenyl)-

Katalognummer: B13109209
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: WRCSDWJLDJOJLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene,1-(methylsulfonyl)-2-(1-phenylethenyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a methylsulfonyl group and a phenylethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-(methylsulfonyl)-2-(1-phenylethenyl)- typically involves the reaction of benzene derivatives with appropriate sulfonyl and phenylethenyl reagents under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene,1-(methylsulfonyl)-2-(1-phenylethenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions may require specific solvents and temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides.

Wissenschaftliche Forschungsanwendungen

Benzene,1-(methylsulfonyl)-2-(1-phenylethenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene,1-(methylsulfonyl)-2-(1-phenylethenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzene derivatives with sulfonyl and phenylethenyl groups, such as:

  • Benzene,1-methyl-4-(1-phenylethenyl)-
  • α-Phenylstyrene

Uniqueness

Benzene,1-(methylsulfonyl)-2-(1-phenylethenyl)- is unique due to the presence of both the methylsulfonyl and phenylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C15H14O2S

Molekulargewicht

258.3 g/mol

IUPAC-Name

1-methylsulfonyl-2-(1-phenylethenyl)benzene

InChI

InChI=1S/C15H14O2S/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(2,16)17/h3-11H,1H2,2H3

InChI-Schlüssel

WRCSDWJLDJOJLK-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC=C1C(=C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.